molecular formula C5H5ClN2O B1320950 2-(Chloromethyl)pyrimidin-4(3H)-one CAS No. 944905-88-8

2-(Chloromethyl)pyrimidin-4(3H)-one

Cat. No. B1320950
M. Wt: 144.56 g/mol
InChI Key: UHPUYOIOPLNWKU-UHFFFAOYSA-N
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Description

The compound 2-(Chloromethyl)pyrimidin-4(3H)-one is a derivative of pyrimidin-4(3H)-one, which is a core structure in various pharmacologically active compounds. The chloromethyl group at the 2-position indicates potential reactivity and a site for further chemical modification. Pyrimidin-4(3H)-ones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of pyrimidin-4(3H)-one derivatives typically involves multi-step reactions with the aim of introducing various substituents that can enhance the biological activity of these compounds. For instance, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones involves an aza-Wittig reaction followed by treatment with amines or phenols in the presence of a base like EtONa or K2CO3 . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide includes condensation reactions and chlorination steps . These methods highlight the versatility of pyrimidin-4(3H)-one derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidin-4(3H)-one derivatives is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. For example, the structure of a 2-(4-chlorophenoxy) derivative was confirmed by X-ray analysis , and the crystal structure of a 2,8-dimethyl-3-chloro derivative was established by spectral analysis and X-ray diffraction studies . These analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

Pyrimidin-4(3H)-one derivatives can undergo various chemical reactions, which are essential for their functionalization and for the synthesis of more complex molecules. The reactivity of these compounds can be manipulated through the introduction of different substituents, as seen in the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones . Additionally, the reactions with aromatic aldehydes to form (Z)-2-(2-arylethenyl)-pyrimidin-4(3H)-ones demonstrate the potential for regioselective modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. For instance, the presence of a chloro substituent can affect the compound's polarity, solubility, and reactivity. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and solubility . The spectral characteristics, including NMR and IR spectroscopy, are used to confirm the identity of the synthesized compounds and to deduce their purity and structural features .

Scientific Research Applications

  • Synthesis of Bioactive Compounds : 2-(Chloromethyl)pyrimidin-4(3H)-one serves as a precursor in the synthesis of various bioactive compounds. For example, it has been used in the synthesis of thiazolopyrimidinones under microwave irradiation, potentially leading to bioactive 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones (Djekou, Gellis, El-Kashef, & Vanelle, 2006). Additionally, it has been used in the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones, although the synthesized compounds did not exhibit antimicrobial activity (Ferrarini, Mori, Armani, & Rossi, 1995).

  • Chemical Reactions and Synthesis Methods : The compound is also involved in unique chemical reactions and synthesis methods. For instance, it was used in S RN 1 reactions on a new non-nitrated heterocyclic system, marking the first description of such a reaction in the 4H-pyrido[1,2-A]pyrimidin-4-one series (Szabo, Crozet, & Vanelle, 2008).

  • Study of Molecular Properties : Research has also focused on understanding the molecular properties of related compounds. For example, a study on 4(3H)-pyrimidinone derivatives, which are structurally related to 2-(Chloromethyl)pyrimidin-4(3H)-one, investigated their tautomeric forms and hydrogen-bonding patterns (Gerhardt & Bolte, 2016). Additionally, quantum chemical calculations have been performed to find molecular properties of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, indicating a wider application of pyrimidinone derivatives in understanding molecular properties (Kökbudak, Saracoglu, Akkoç, Çimen, Yilmazer, & Kandemirli, 2020).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(chloromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPUYOIOPLNWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604409
Record name 2-(Chloromethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)pyrimidin-4(3H)-one

CAS RN

944905-88-8
Record name 2-(Chloromethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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